Tert-butyl 2-(isoxazol-3-YL)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-(1,2-oxazol-3-yl)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of carbamate esters It features a pyrrolidine ring substituted with an oxazole moiety and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(1,2-oxazol-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of 1-tert-butoxycarbonylpyrrolidine-2-carboxylic acid with appropriate reagents to introduce the oxazole moiety. One common method involves the use of iso-butoxycarbonyl chloride (i-BuOCOCl) via a mixed anhydride method . The reaction conditions often require cooling to 0°C and the use of acetonitrile as a solvent .
Industrial Production Methods
While specific industrial production methods for tert-butyl 2-(1,2-oxazol-3-yl)pyrrolidine-1-carboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(1,2-oxazol-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the oxazole or pyrrolidine rings.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxazole ring may yield oxazole N-oxides, while reduction can lead to partially or fully reduced oxazole derivatives.
Scientific Research Applications
Tert-butyl 2-(1,2-oxazol-3-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-(1,2-oxazol-3-yl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The oxazole moiety can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-oxo-4-(prop-2-en-1-yl)pyrrolidine-1-carboxylate
- Tert-butyl 3-(2-oxopiperidin-3-yl)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 2-(1,2-oxazol-3-yl)pyrrolidine-1-carboxylate is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the design of molecules with specific biological activities, differentiating it from other pyrrolidine derivatives that lack the oxazole moiety.
Properties
IUPAC Name |
tert-butyl 2-(1,2-oxazol-3-yl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-7-4-5-10(14)9-6-8-16-13-9/h6,8,10H,4-5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSCRBVNSRYNHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NOC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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